6-Oxooxane-2-carboxylicacid
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Overview
Description
6-Oxooxane-2-carboxylic acid, also known as 6-oxotetrahydro-2H-pyran-2-carboxylic acid, is a carboxylic acid derivative with the molecular formula C6H8O4. This compound is characterized by the presence of a carboxyl group (-COOH) and a ketone group (C=O) within a six-membered oxane ring. It is a versatile compound with significant applications in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Oxooxane-2-carboxylic acid can be synthesized through several methods, including:
Oxidation of Primary Alcohols and Aldehydes: This method involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Hydrolysis of Nitriles: The hydrolysis of nitriles in the presence of acidic or basic conditions can yield carboxylic acids.
Carboxylation of Grignard Reagents: This involves the reaction of Grignard reagents with carbon dioxide (CO2) followed by acidification to produce carboxylic acids.
Industrial Production Methods: Industrial production of 6-oxooxane-2-carboxylic acid typically involves large-scale oxidation processes or biotechnological methods that utilize microbial fermentation to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Oxooxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl group, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alcohols, amines, and other nucleophiles for substitution reactions.
Major Products Formed:
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Alcohols: Formed by the reduction of the ketone group.
Scientific Research Applications
6-Oxooxane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Mechanism of Action
The mechanism of action of 6-oxooxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl and ketone groups allow it to participate in hydrogen bonding, nucleophilic addition, and other interactions with biomolecules. These interactions can modulate biological pathways and exert various effects, depending on the specific application .
Comparison with Similar Compounds
- 6-Oxotetrahydro-2H-pyran-2-carboxylic acid
- 2-Oxopropanoic acid (Pyruvic acid)
- 2-Hydroxypropanoic acid (Lactic acid)
- 2-Oxobutanoic acid (α-Ketobutyric acid)
Comparison: 6-Oxooxane-2-carboxylic acid is unique due to its six-membered oxane ring structure, which distinguishes it from other carboxylic acids like pyruvic acid and lactic acid. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C6H8O4 |
---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
6-oxooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H8O4/c7-5-3-1-2-4(10-5)6(8)9/h4H,1-3H2,(H,8,9) |
InChI Key |
AHBZKPFCWUEJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC(=O)C1)C(=O)O |
Origin of Product |
United States |
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